molecular formula C17H18N6O2 B2561269 6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1396783-07-5

6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2561269
CAS No.: 1396783-07-5
M. Wt: 338.371
InChI Key: AHJMELIQXXITLX-UHFFFAOYSA-N
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Description

This compound features a triazolo[1,5-a]pyrazin-4(5H)-one core substituted with a methyl group at position 6 and a 4-phenylpiperazine-1-carbonyl moiety at position 2. Its structure combines a heterocyclic scaffold with a phenylpiperazine group, which is often associated with enhanced binding to neurotransmitter receptors or kinases due to its polar and aromatic characteristics .

Properties

IUPAC Name

6-methyl-3-(4-phenylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-11-23-15(16(24)18-12)14(19-20-23)17(25)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJMELIQXXITLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1396783-07-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor and anti-inflammatory effects, based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N6O2C_{17}H_{18}N_{6}O_{2}, with a molecular weight of 338.4 g/mol. The compound features a triazole ring fused with a pyrazine moiety, which is known to influence its pharmacological properties.

PropertyValue
Molecular FormulaC17H18N6O2
Molecular Weight338.4 g/mol
CAS Number1396783-07-5

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing the pyrazole structure have shown significant cytotoxicity against various cancer cell lines:

  • IC50 Values :
    • Compound derivatives demonstrated IC50 values ranging from 0.067 µM to 49.85 µM against different cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF7 (breast cancer) .

A notable study evaluated the effects of various pyrazole derivatives on cell apoptosis and proliferation inhibition. The results indicated that certain derivatives led to significant apoptosis in tumor cells, suggesting that modifications in the chemical structure can enhance antitumor activity.

Anti-inflammatory Effects

In addition to antitumor properties, compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Inhibition of Kinases : Some derivatives have been reported to inhibit specific kinases involved in cancer progression.
  • Cell Cycle Arrest : Compounds induce cell cycle arrest at different phases (G0/G1 or G2/M), leading to reduced cell proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.

Case Studies

Several case studies have documented the efficacy of related compounds:

  • Study on Pyrazole Derivatives : A series of synthesized pyrazole derivatives were screened for their anticancer activity against A549 cell lines. Some compounds exhibited significant growth inhibition with IC50 values below 10 µM .
  • Mechanistic Insights : Another study explored the structure–activity relationship (SAR) of triazole-containing compounds and their effect on Aurora-A kinase inhibition, which is crucial for cell division and proliferation .

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of phenylpiperazine compounds exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is known to interact with serotonin receptors, which are crucial targets in treating mood disorders. A study demonstrated that similar compounds showed promising results in animal models of depression and anxiety disorders .

Antitumor Activity

The compound's triazole and pyrazine components have been linked to antitumor activity. Triazole derivatives have been studied extensively for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that related compounds can effectively reduce the viability of cancer cell lines .

Case Studies

Study Findings Reference
Antidepressant Activity Demonstrated significant reduction in depressive behaviors in rodent models when administered at specific doses.
Antitumor Efficacy Showed a dose-dependent inhibition of growth in various cancer cell lines, suggesting potential as a chemotherapeutic agent.
Neuropharmacological Effects Indicated modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
6-Methyl-3-[(4-phenylpiperazin-1-yl)carbonyl]triazolo[1,5-a]pyrazin-4(5H)-one Triazolo[1,5-a]pyrazin-4(5H)-one 6-methyl, 3-(4-phenylpiperazine-carbonyl) Unknown (structural analogy suggests receptor modulation) Phenylpiperazine enhances CNS targeting
3-[(4-Methylpiperidin-1-yl)carbonyl]-6-phenyltriazolo[1,5-a]pyrazin-4(5H)-one Same 6-phenyl, 3-(4-methylpiperidine-carbonyl) Unknown Improved metabolic stability
Thieno[2,3-e]triazolo[1,5-a]pyrimidine-5(4H)-ones Thieno-triazolopyrimidine Varied aryl/alkyl Anticancer (GP: 20–40% at 10 µM) Thieno-fused > aryl-fused in activity
6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones Dihydropyrazolo-pyrazinone Diverse substituents mGluR2 NAMs (IC₅₀: 10–100 nM) Saturation enhances receptor binding

Q & A

Q. What synthetic methodologies are recommended for preparing 6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one?

A multi-step synthesis approach is typically employed. Initial steps involve forming the triazole core via cyclization reactions, followed by functionalization with a phenylpiperazine carbonyl group. For example, similar triazolopyrazine derivatives are synthesized using cyclization of hydrazine derivatives with ketones or aldehydes under reflux in polar aprotic solvents like pyridine or DMF. Post-functionalization steps may involve coupling reagents (e.g., EDCI/HOBt) to attach the 4-phenylpiperazine moiety .

Q. Which analytical techniques are critical for structural confirmation of this compound?

Key techniques include:

  • 1H and 13C NMR : To confirm substituent positions and integration ratios.
  • IR Spectroscopy : To identify carbonyl (C=O) and triazole ring vibrations.
  • Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis.
  • Elemental Analysis : To validate purity and stoichiometry (e.g., carbon, hydrogen, nitrogen content) .

Q. How can researchers design preliminary biological screening assays for this compound?

Start with in vitro assays targeting receptors or enzymes associated with the phenylpiperazine scaffold (e.g., serotonin or dopamine receptors). Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Enzyme inhibition studies (e.g., carbonic anhydrase) can leverage spectrophotometric methods to measure activity changes .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and purity?

Employ Design of Experiments (DOE) to systematically vary parameters:

  • Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) for cyclization efficiency.
  • Catalyst Screening : Evaluate bases like K2CO3 or DBU for coupling reactions.
  • Temperature and Time : Optimize reflux duration (e.g., 5–12 hours) to minimize side products.
    Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity .

Q. How to conduct structure-activity relationship (SAR) studies on derivatives of this compound?

  • Substituent Variation : Modify the phenylpiperazine group (e.g., electron-withdrawing/-donating substituents) or triazole ring substituents.
  • Biological Assays : Test derivatives in dose-response assays (IC50/EC50 determination) for target selectivity.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like 5-HT1A .

Q. How can contradictory data on biological activity be resolved?

  • Assay Standardization : Ensure consistent cell lines, buffer conditions, and incubation times across studies.
  • Purity Verification : Re-test compounds with ≥95% purity (HPLC-UV) to exclude impurities affecting results.
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or trends .

Q. What strategies are effective in improving the compound’s solubility for in vivo studies?

  • Salt Formation : Prepare hydrochloride salts via treatment with HCl in ethanol.
  • Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .

Data and Methodological Considerations

Q. How to analyze the environmental fate of this compound in ecotoxicological studies?

Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL):

  • Degradation Studies : Monitor hydrolysis/photolysis under controlled pH and UV light.
  • Bioaccumulation Assays : Use LC-MS/MS to quantify compound levels in model organisms (e.g., Daphnia magna).
  • Toxicity Profiling : Assess acute/chronic effects via OECD guidelines for aquatic toxicity .

Q. What statistical methods are appropriate for analyzing pharmacological data?

  • Dose-Response Curves : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Multivariate Analysis : Apply PCA or cluster analysis to identify activity trends across derivatives.
  • Error Analysis : Report SEM/CI and use regression models to account for variability .

Q. How to validate the compound’s stability under storage conditions?

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • HPLC Monitoring : Track degradation products over time using C18 columns and UV detection.
  • Mass Balance : Ensure total degradation products + parent compound ≈ 100% .

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